![molecular formula C23H19F3N4O2 B2926202 [4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone CAS No. 2380183-01-5](/img/structure/B2926202.png)
[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone, also known as Xanomeline, is a novel muscarinic acetylcholine receptor agonist that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone acts as a selective agonist of the M1 and M4 subtypes of muscarinic acetylcholine receptors. It increases the release of acetylcholine in the brain, which enhances cognitive function and memory. This compound also has an effect on dopamine and serotonin receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function, reduce cognitive decline, and improve symptoms of schizophrenia. It has also been shown to have neuroprotective effects and to increase the expression of neurotrophic factors in the brain. This compound has been found to be well-tolerated in clinical trials, with few adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone has several advantages for lab experiments, including its selectivity for muscarinic receptors, its ability to cross the blood-brain barrier, and its well-characterized pharmacology. However, this compound is a relatively new compound and its long-term safety and efficacy have not been fully established. In addition, this compound has a complex pharmacology, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on [4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone. One area of interest is the development of more selective and potent muscarinic agonists that can target specific subtypes of muscarinic receptors. Another area of interest is the investigation of this compound's potential therapeutic applications in other diseases such as depression and anxiety disorders. Finally, further research is needed to fully understand the mechanisms of action of this compound and its long-term safety and efficacy.
Méthodes De Synthèse
[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone can be synthesized by reacting 2,3-dichloropyridazine with trifluoromethylpiperazine in the presence of a base, followed by reaction with 9H-xanthene-9-carbonyl chloride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease. It has been shown to improve cognitive function and reduce cognitive decline in animal models of Alzheimer's disease. In addition, this compound has been shown to improve symptoms of schizophrenia in clinical trials.
Propriétés
IUPAC Name |
[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2/c24-23(25,26)19-9-10-20(28-27-19)29-11-13-30(14-12-29)22(31)21-15-5-1-3-7-17(15)32-18-8-4-2-6-16(18)21/h1-10,21H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJBQCLRGOEFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

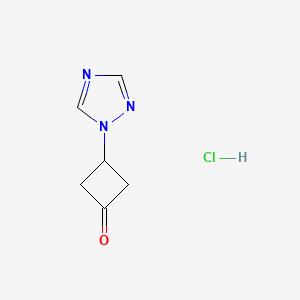
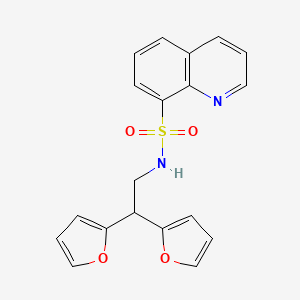
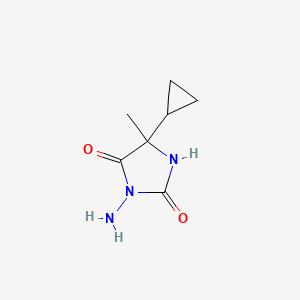
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2926126.png)
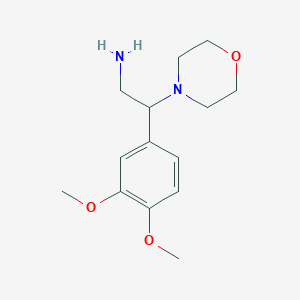
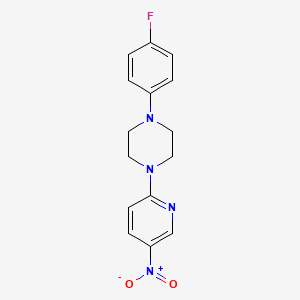
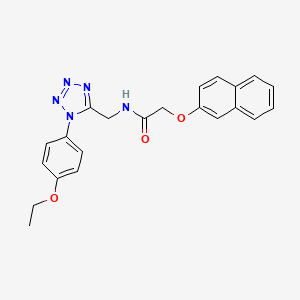

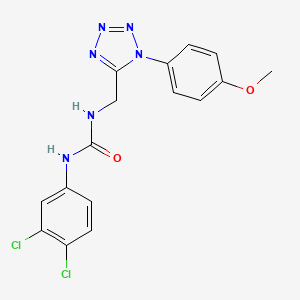
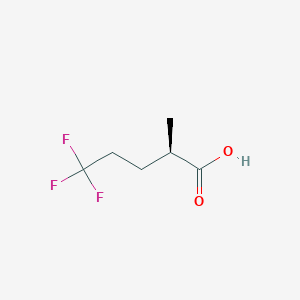
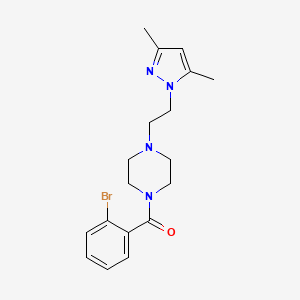
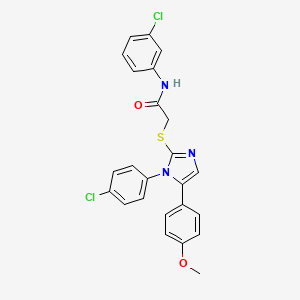
![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2926139.png)
